molecular formula C10H15N3O B3363602 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine CAS No. 1036461-01-4

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine

Cat. No.: B3363602
CAS No.: 1036461-01-4
M. Wt: 193.25 g/mol
InChI Key: YHECXJALZCUWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is a chemical compound with the molecular formula C10H16N3O It features a piperidine ring substituted with a 1,2,4-oxadiazole ring that contains a cyclopropyl group

Mechanism of Action

Target of Action

The primary target of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine is the M1 muscarinic receptor . This receptor plays a crucial role in mediating the effects of acetylcholine, a neurotransmitter, in the central and peripheral nervous system.

Mode of Action

This compound acts as a functionally selective M1 partial agonist . This means it can bind to the M1 receptor and partially activate it, while also exhibiting antagonist properties in M2 and M3 muscarinic receptor assays . This dual action allows the compound to modulate the activity of these receptors in a nuanced manner.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . The reaction is carried out at ambient temperature, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. This might involve the use of catalysts, controlled temperatures, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

3-cyclopropyl-5-piperidin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-7(1)9-12-10(14-13-9)8-3-5-11-6-4-8/h7-8,11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHECXJALZCUWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tert-butyl-4-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylate (1.1 g, 3.8 mmol) was dissolved in dichloromethane (10 mL), and trifluoroacetic acid (4 mL) was further added thereto. The reaction mixture was stirred at room temperature for 1 hour, neutralized with sodium bicarbonate, and extracted with dichloromethane two times. The organic layer was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain the title compound (600 mg) as yellowish and transparent oil.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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